![molecular formula C17H15ClN4O2S B2578069 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide CAS No. 896324-46-2](/img/structure/B2578069.png)
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 1,3,5-triazine–1,2,4-triazine hybrids, involves alkylation of 2-chloro-4,6-dimethoxy-1,3,5-triazine and 2-chloro-4,6-diphenyl-1,3,5-triazine with dithiols in the presence of potassium carbonate .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by IR, NMR, and high-resolution mass spectra, as well as by single crystal X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation and condensation .Scientific Research Applications
Medicinal Chemistry: Drug Design and Discovery
This compound, with its complex heterocyclic structure, is a valuable scaffold in medicinal chemistry. The presence of a pyrido[1,2-a][1,3,5]triazin moiety is significant as it is found in many biologically active compounds associated with various bioindicators such as cardiovascular, antitumor, nervous system, anti-inflammatory, and anti-infective agents . Its potential for modification makes it a prime candidate for the design of new pharmaceuticals.
Catalysis: Photoredox Reactions
In the field of catalysis, this compound could be used in photoredox reactions. The related 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives have been utilized in photocatalytic C−H arylations , indicating that F2543-0833 could serve as a photocatalyst or a substrate in similar metal-free arylation processes.
Bioorganic Chemistry: Fluorescent Sensing and Labeling
Due to the fluorescent nature of many heterocyclic systems, F2543-0833 could be applied in bioorganic chemistry for fluorescent sensing and labeling. This application is particularly relevant for tracking and studying biological processes in real-time .
Synthetic Chemistry: Chalcogenation Reactions
F2543-0833 could be involved in chalcogenation reactions, particularly sulfenylation and selenylation, to create diversely substituted derivatives. These reactions are valuable for synthesizing compounds with varied biological activities and for constructing complex molecular architectures .
Mechanism of Action
properties
IUPAC Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-10-3-4-11(2)13(7-10)19-15(23)9-25-16-20-14-6-5-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHNNWKRMAMPJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,5-dimethylphenyl)acetamide |
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